![molecular formula C22H28N4O3 B5675003 2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)
2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, involves cascade cyclization through double Michael addition reactions. This process allows for the efficient creation of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones from easily accessible divinylketones, showcasing the compound's complex synthesis pathway and highlighting the chemical ingenuity required for its production (Islam et al., 2017).
Molecular Structure Analysis
Studies on compounds with similar frameworks have utilized X-ray diffraction analysis to elucidate their molecular and crystal structures. These analyses reveal the preferred conformation of cyclohexanone units in spirocycles and the significant role of intermolecular hydrogen bonding and π-π stacking interactions in crystal packing, which are crucial for understanding the molecular structure of the target compound (Islam et al., 2017).
Chemical Reactions and Properties
The compound's reactivity and properties can be inferred from related research on diazaspiro[5.5]undecane derivatives. These studies indicate a high reactivity towards nucleophilic attack, facilitated by their structural framework. The synthesis approach highlights the compound's potential to undergo various chemical reactions, contributing to its versatility in chemical synthesis and potential applications in material science and pharmaceuticals (Islam et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of "2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one" are not directly available, analogous compounds exhibit significant insights. These include solubility in various solvents, melting points, and crystal structures, essential for understanding the compound's behavior in different environments and applications (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for catalysis, and involvement in synthetic pathways, are central to comprehending the utility and functionality of "2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one". Research indicates these compounds' roles in forming complex molecular structures, underlining the importance of chemical properties in expanding the applications of such unique compounds (Islam et al., 2017).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-(3-pyrazol-1-ylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-29-14-13-24-16-22(9-7-20(24)27)8-3-11-25(17-22)21(28)18-5-2-6-19(15-18)26-12-4-10-23-26/h2,4-6,10,12,15H,3,7-9,11,13-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGJDYQKEVJTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one |
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